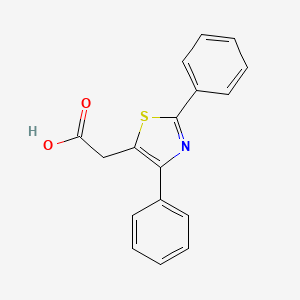

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid

Übersicht

Beschreibung

2-(2,4-Diphenylthiazol-5-yl)acetic acid is a carboxylic acid compound with a molecular formula of C17H13NO2S and a molecular weight of 295.36 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is known for its aromaticity and diverse biological activities .

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für 2-(2,4-Diphenylthiazol-5-yl)essigsäure ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,4-Diphenylthiazol-5-yl)essigsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiazolring in einen Thiazolidinring umwandeln.

Substitution: Die Verbindung kann elektrophile und nukleophile Substitutionsreaktionen am Thiazolring eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiazolidinderivate.

Substitution: Verschiedene substituierte Thiazolderivate.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Diphenylthiazol-5-yl)essigsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Diphenylthiazol-5-yl)essigsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Thiazolring kann elektrophile und nukleophile Substitutionsreaktionen eingehen, was ihm die Interaktion mit biologischen Molekülen ermöglicht . Die biologischen Aktivitäten der Verbindung werden auf ihre Fähigkeit zurückgeführt, die Enzymaktivität zu modulieren und zelluläre Prozesse zu stören .

Wirkmechanismus

The mechanism of action of 2-(2,4-diphenylthiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, which allow it to interact with biological molecules . The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Chlorphenyl)-1,3-thiazol-4-ylessigsäure

- Thiazol-2-ylessigsäure

- (2,1,3-Benzothiadiazol-5-yloxy)essigsäure

Einzigartigkeit

2-(2,4-Diphenylthiazol-5-yl)essigsäure ist einzigartig durch sein spezifisches Substitutionsschema am Thiazolring, das ihm besondere chemische und biologische Eigenschaften verleiht . Das Vorhandensein von zwei Phenylgruppen verstärkt seine Aromatizität und das Potenzial für diverse chemische Reaktionen .

Biologische Aktivität

2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazole ring structure that contributes to its interaction with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound primarily involves its ability to interact with multiple molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting biochemical pathways essential for cellular function.

- DNA Interaction : It has been shown to bind to DNA and interfere with topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Cell Signaling Modulation : The compound influences signaling pathways that regulate cell proliferation and survival, contributing to its antitumor activity .

Biological Activities

The compound exhibits a range of biological activities:

- Antitumor Activity : Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. It has shown significant antiproliferative effects with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Adenocarcinoma) | < 10 |

| NIH/3T3 (Mouse Embryoblast) | 15 - 20 |

| U251 (Glioblastoma) | 12 - 18 |

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacteria and fungi. It exhibited notable inhibition zones in agar diffusion tests against various pathogens .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : A study conducted by Evren et al. (2019) reported that derivatives of thiazole compounds, including this compound, showed strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .

- Antimicrobial Evaluation : Research highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver; metabolites include oxidized forms such as sulfoxides and sulfones.

- Excretion : Excreted mainly through urine.

Toxicological assessments have shown that the compound exhibits low toxicity profiles in animal models at therapeutic doses.

Eigenschaften

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGOHXAHAKLKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377203 | |

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21256-15-5 | |

| Record name | 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diphenyl-5-thiazoleacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2X5TF29TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.